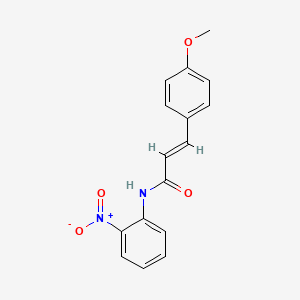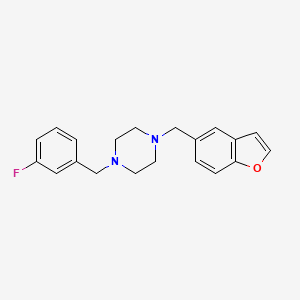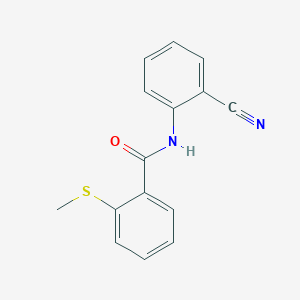
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNPA, and it is a member of the acrylamide family. The chemical structure of MNPA consists of a conjugated system that contains a methoxyphenyl group and a nitrophenyl group attached to an acrylamide backbone.
作用机制
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
MNPA has been shown to have biochemical and physiological effects on various systems. MNPA has been shown to inhibit the growth of cancer cells and fungi, as mentioned earlier. MNPA has also been shown to have anti-inflammatory effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One advantage of using MNPA in lab experiments is its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics. One limitation of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells.
未来方向
There are several future directions for research on MNPA. One future direction is to study the mechanism of action of MNPA in more detail. Another future direction is to study the potential applications of MNPA in other fields, such as materials science and organic synthesis. Additionally, future research could focus on developing MNPA derivatives with improved properties, such as increased potency and reduced toxicity.
合成方法
MNPA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with an activated methylene compound in the presence of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
科学研究应用
MNPA has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MNPA has been studied for its potential as an anticancer agent. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been studied for its potential as an antifungal agent.
In materials science, MNPA has been studied for its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics.
In organic synthesis, MNPA has been used as a starting material for the synthesis of various compounds. MNPA has been used to synthesize pyrazole derivatives, which have potential applications in medicinal chemistry.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-6-12(7-10-13)8-11-16(19)17-14-4-2-3-5-15(14)18(20)21/h2-11H,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXMXZRIMDSIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)

![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)

![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)